
Magnesium-ATP
Übersicht
Beschreibung
Magnesium ATP (adenosine triphosphate) is a naturally occurring compound found in all living organisms. It is a key component of the energy-producing process of cellular respiration. ATP is composed of three phosphate molecules and an adenosine molecule, and it is the energy currency of cells. Magnesium is an essential element for the production of ATP, as it binds to the phosphate groups of the molecule and helps to stabilize the structure. Magnesium ATP is used in many biochemical and physiological processes, and is involved in the regulation of energy production, enzyme activity, and cell signaling.
Wissenschaftliche Forschungsanwendungen
Energie-Stoffwechsel
Magnesium-ATP spielt eine entscheidende Rolle im Energiestoffwechsel. Es ist als Kofaktor für über 300 enzymatische Reaktionen anerkannt, wo es für den Adenosintriphosphat-(ATP-)Stoffwechsel unerlässlich ist {svg_1}.
DNA- und RNA-Synthese
This compound wird für die Synthese von DNA benötigt {svg_2} und RNA {svg_3}, die für das Zellwachstum und die Zellreproduktion unerlässlich sind.
Proteinsynthese
This compound spielt auch eine wichtige Rolle bei der Proteinsynthese. Es hilft, die ribosomale Assoziation und Aktivität zu stabilisieren und beeinflusst so die Proteinsynthese {svg_4}.
Knochenentwicklung
Magnesium trägt zur strukturellen Entwicklung von Knochen bei. Die äußeren Schichten des Knochens helfen, den Magnesiumspiegel im Blut aufrechtzuerhalten {svg_5}, und ein Mangel an Magnesium wurde mit einer verringerten Knochendichte in Verbindung gebracht {svg_6}.
Antioxidantienproduktion
This compound ist für die Produktion des Antioxidans Glutathion erforderlich {svg_7}. Glutathion spielt eine Schlüsselrolle beim Schutz des Körpers vor oxidativem Stress.
Ionen-Transport
This compound spielt eine Rolle beim aktiven Transport von Calcium- und Kalium-Ionen über Zellmembranen. Dieser Prozess ist entscheidend für die Nervenimpulsleitung, die Muskelkontraktion und die Aufrechterhaltung eines normalen Herzrhythmus {svg_8}.
Krankheitsvorbeugung und -behandlung
Aufgrund seiner zahlreichen Funktionen im menschlichen Körper spielt this compound eine wichtige Rolle bei der Vorbeugung und Behandlung vieler Krankheiten. Niedrige Magnesiumspiegel wurden mit einer Reihe von chronischen Krankheiten in Verbindung gebracht, wie z. B. Alzheimer-Krankheit, Insulinresistenz und Typ-2-Diabetes mellitus, Bluthochdruck, Herzerkrankungen, Migräne und Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) {svg_9}.
Forschungswerkzeug
This compound wird auch als Forschungswerkzeug verwendet. Zum Beispiel wird es in fluorometrischen Messungen der ATP-Produktion verwendet {svg_10}.
Safety and Hazards
Wirkmechanismus
Target of Action
Magnesium ATP, also known as Adenosine 5’-triphosphate magnesium salt, primarily targets enzymes in the body. It plays a crucial role in over 300 enzymatic reactions . These enzymes are involved in various biological processes, including energy metabolism, carbohydrate metabolism, and DNA synthesis .
Mode of Action
Magnesium ATP interacts with its targets through inner sphere coordination , stabilizing anions or reactive intermediates . This interaction activates the molecule for nucleophilic attack , which is a key step in many biochemical reactions . Magnesium ATP also covers the negative charge of the triphosphate, allowing it to bind to hydrophobic clefts in the active site .
Biochemical Pathways
Magnesium ATP affects several biochemical pathways. It is essential for the formation of ATP, a molecule that stores and transfers energy in cells . Magnesium ATP also plays a role in the stability of all polyphosphate compounds in cells, including those associated with the synthesis of DNA and RNA . In addition, it is a cofactor in the ATPase enzyme required in several intracellular reactions, such as the glycolytic pathway .
Pharmacokinetics
Magnesium ATP is widely distributed in the body, with the majority being intracellular . It is primarily stored in bone and muscle, and less than 1-2% is present in blood and extracellular fluids . Equilibrium between tissue pools is reached slowly, with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .
Result of Action
The action of Magnesium ATP results in various molecular and cellular effects. It is essential for the production of ATP, DNA, RNA, and protein function . It also depresses neuronal activation . In the context of ATP, the presence of magnesium may facilitate the cleavage of the bond between the α- and β-phosphates by its electron-withdrawing effect .
Action Environment
The action of Magnesium ATP is influenced by various environmental factors. For instance, the concentration of the cation Mg2+ can affect the Gibbs free energy of ATP hydrolysis . The positively-charged magnesium ions help to stabilize the ATP molecule . Biological membranes are impermeable to magnesium, so transport proteins must facilitate the flow of magnesium, both into and out of cells and intracellular compartments .
Biochemische Analyse
Biochemical Properties
Magnesium ATP plays a pivotal role in numerous biochemical reactions. It acts as a cofactor for over 300 enzymatic reactions, including those involved in energy production, nucleic acid synthesis, and protein synthesis . Enzymes such as hexokinase, phosphofructokinase, and ATP synthase require Magnesium ATP for their activity. The interaction between Magnesium ATP and these enzymes typically involves the binding of the magnesium ion to the phosphate groups of ATP, which stabilizes the transition state and lowers the activation energy of the reaction .
Cellular Effects
Magnesium ATP influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is involved in the phosphorylation of proteins, which is a key mechanism in cell signaling pathways. For instance, the activation of protein kinases by Magnesium ATP leads to the phosphorylation of target proteins, thereby modulating their activity and function . Additionally, Magnesium ATP is essential for the synthesis of nucleic acids, which directly impacts gene expression and cellular proliferation .
Molecular Mechanism
At the molecular level, Magnesium ATP exerts its effects through several mechanisms. It binds to enzymes and proteins, inducing conformational changes that enhance their catalytic activity. For example, in ATP synthase, Magnesium ATP binding facilitates the conversion of ADP to ATP during oxidative phosphorylation . Moreover, Magnesium ATP can act as an allosteric regulator, modulating the activity of enzymes by binding to sites other than the active site . This regulation is crucial for maintaining cellular homeostasis and responding to metabolic demands.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Magnesium ATP can vary over time. The stability of Magnesium ATP is influenced by factors such as pH, temperature, and the presence of other ions. Studies have shown that Magnesium ATP can degrade over time, leading to a decrease in its efficacy in biochemical reactions . Long-term exposure to Magnesium ATP in in vitro studies has demonstrated its role in maintaining cellular function and viability, although prolonged exposure may lead to adaptive changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of Magnesium ATP in animal models are dose-dependent. At physiological concentrations, Magnesium ATP supports normal cellular functions and metabolic processes. At higher doses, it can exhibit toxic effects, such as disrupting ion homeostasis and inducing oxidative stress . Threshold effects have been observed, where a certain concentration of Magnesium ATP is required to elicit a biological response, beyond which adverse effects may occur .
Metabolic Pathways
Magnesium ATP is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It acts as a substrate for kinases in glycolysis, facilitating the phosphorylation of glucose and fructose-6-phosphate . In the citric acid cycle, Magnesium ATP is required for the activity of enzymes such as citrate synthase and isocitrate dehydrogenase . Additionally, Magnesium ATP is crucial for the production of ATP in oxidative phosphorylation, where it interacts with ATP synthase to generate energy .
Transport and Distribution
Within cells, Magnesium ATP is transported and distributed by various transporters and binding proteins. Magnesium ions are transported into cells via magnesium channels and transporters, such as TRPM7 and MagT1 . Once inside the cell, magnesium binds to ATP to form Magnesium ATP, which is then distributed to different cellular compartments where it is needed . The localization and accumulation of Magnesium ATP are regulated by cellular energy demands and metabolic activity .
Subcellular Localization
Magnesium ATP is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. In the cytoplasm, it participates in glycolysis and other metabolic processes . In mitochondria, Magnesium ATP is involved in oxidative phosphorylation and energy production . In the nucleus, it plays a role in nucleic acid synthesis and gene expression . The subcellular localization of Magnesium ATP is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "Magnesium ATP can be synthesized by reacting magnesium chloride with adenosine triphosphate (ATP) in an aqueous solution.", "Starting Materials": [ "Magnesium chloride", "Adenosine triphosphate (ATP)", "Water" ], "Reaction": [ "Dissolve magnesium chloride in water to form a solution.", "Add adenosine triphosphate (ATP) to the magnesium chloride solution.", "Stir the solution for several hours to allow the reaction to occur.", "Filter the solution to remove any impurities.", "Dry the resulting solid to obtain magnesium ATP." ] } | |
| 1476-84-2 | |
Molekularformel |
C10H16MgN5O13P3 |
Molekulargewicht |
531.49 g/mol |
IUPAC-Name |
magnesium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
KLHMIKHPGKEVJX-MCDZGGTQSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg] |
| 1476-84-2 | |
Piktogramme |
Irritant |
Synonyme |
Adenosine Triphosphate Adenosine Triphosphate, Calcium Salt Adenosine Triphosphate, Chromium Ammonium Salt Adenosine Triphosphate, Chromium Salt Adenosine Triphosphate, Magnesium Chloride Adenosine Triphosphate, Magnesium Salt Adenosine Triphosphate, Manganese Salt Adenylpyrophosphate ATP ATP MgCl2 ATP-MgCl2 Atriphos CaATP Chromium Adenosine Triphosphate Cr(H2O)4 ATP CrATP Magnesium Adenosine Triphosphate Manganese Adenosine Triphosphate MgATP MnATP Striadyne |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



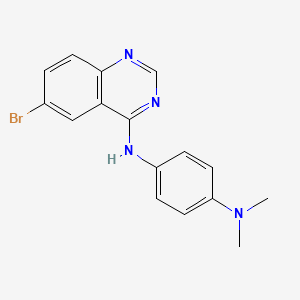
![4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester](/img/structure/B1203858.png)
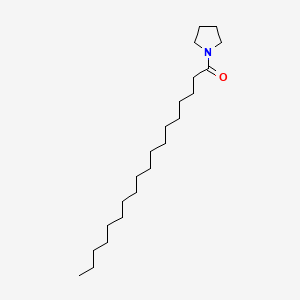
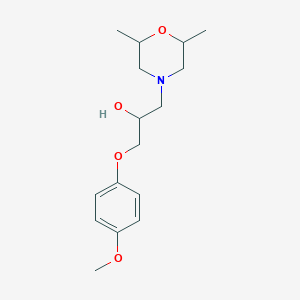


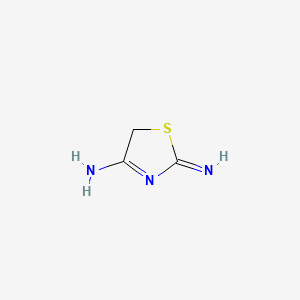
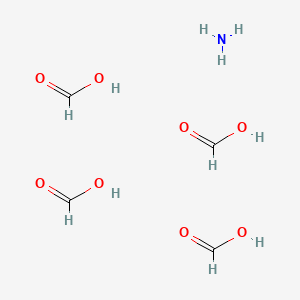

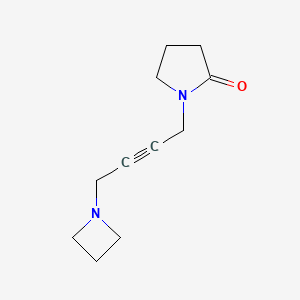
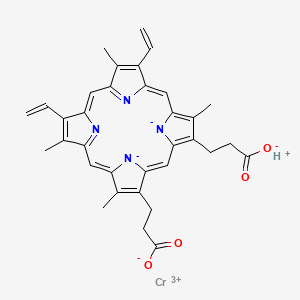

![3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoic acid](/img/structure/B1203875.png)
